molecular formula C9H10O3 B1596174 2',5'-Dihydroxypropiophenone CAS No. 938-46-5

2',5'-Dihydroxypropiophenone

Cat. No.: B1596174
CAS No.: 938-46-5
M. Wt: 166.17 g/mol
InChI Key: CFQYIIXIHXUPQT-UHFFFAOYSA-N
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Description

2’,5’-Dihydroxypropiophenone is an organic compound with the molecular formula C9H10O3. It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups at the 2’ and 5’ positions on the phenyl ring. This compound is known for its yellowish crystalline appearance and has a molecular weight of 166.17 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2’,5’-Dihydroxypropiophenone can be synthesized through the Fries rearrangement of hydroquinone dipropionate in the presence of aluminum chloride. The reaction is typically carried out without a solvent at temperatures ranging from 130°C to 200°C, depending on the desired yield and reaction time . Another method involves the acylation of hydroquinone with propionic acid in the presence of boron trifluoride in ethylene dichloride at 50°C to 55°C .

Industrial Production Methods: Industrial production of 2’,5’-Dihydroxypropiophenone follows similar synthetic routes but often employs optimized reaction conditions and catalysts to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2’,5’-Dihydroxypropiophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 2’,5’-dihydroxybenzoquinone.

    Reduction: Formation of 2’,5’-dihydroxypropiophenol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Synthetic Routes

The synthesis of 2',5'-Dihydroxypropiophenone can be achieved through several methods, primarily:

  • Fries Rearrangement : This involves the rearrangement of hydroquinone dipropionate in the presence of aluminum chloride, typically conducted at temperatures between 130°C and 200°C to optimize yield and purity.
  • Industrial Methods : In industrial settings, continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are utilized to enhance production efficiency.

Chemical Reactions

The compound is reactive due to its functional groups, allowing it to participate in various chemical reactions:

  • Oxidation : Hydroxyl groups can be oxidized to form corresponding quinones.
  • Reduction : The carbonyl group can be reduced to form alcohol derivatives.
  • Substitution : Hydroxyl groups can engage in nucleophilic substitution reactions with alkyl halides or acyl chlorides.

Chemistry

In the field of chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various synthetic pathways leading to novel compounds.

Biology

Research has indicated that this compound may possess antioxidant properties due to its hydroxyl groups, which can neutralize free radicals. This activity is crucial in reducing oxidative stress, potentially mitigating cellular damage and inflammation.

Medicine

In medical research, this compound is being investigated for its potential therapeutic effects:

  • Anti-inflammatory Activity : Studies suggest that it may help reduce inflammation in various biological systems.
  • Anticancer Properties : Preliminary research indicates that it could exhibit anticancer activity, particularly against hormone-independent breast cancer cell lines like MDA-MB-231, with IC50 values ranging from 0.14 to 0.36 µM .

Industry

The compound is also utilized in the production of dyes, pigments, and other fine chemicals. Its chemical properties make it suitable for applications requiring specific reactivity and stability.

Case Studies and Research Findings

  • Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in cell cultures, supporting its potential use as a therapeutic agent against oxidative damage .
  • Anticancer Research : In vitro tests on MDA-MB-231 breast cancer cells revealed significant cytotoxicity attributed to the compound’s ability to induce apoptosis through oxidative mechanisms .
  • Electrochemical Behavior : Research employing cyclic voltammetry indicated that the electrochemical oxidation of substituted catechols, including this compound, shows distinct peaks that correlate with its oxidation states, providing insights into its redox properties .

Mechanism of Action

The mechanism of action of 2’,5’-Dihydroxypropiophenone involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. This antioxidant activity is crucial in mitigating cellular damage and inflammation. Additionally, the compound’s ability to form hydrogen bonds with biological macromolecules may influence its therapeutic effects .

Comparison with Similar Compounds

  • 2’,4’-Dihydroxypropiophenone
  • 2’,6’-Dihydroxypropiophenone
  • 3’,5’-Dihydroxypropiophenone

Comparison: 2’,5’-Dihydroxypropiophenone is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different antioxidant and therapeutic properties, making it a compound of interest for various applications .

Biological Activity

2',5'-Dihydroxypropiophenone (CAS Number: 938-46-5) is an organic compound characterized by its molecular formula C9H10O3C_9H_{10}O_3 and a molecular weight of 166.17 g/mol. This compound features two hydroxyl groups at the 2' and 5' positions of a phenyl ring and a carbonyl group linked to a one-carbon chain (propiophenone). Its unique structural properties contribute to various biological activities, particularly as an antioxidant and potential therapeutic agent.

The presence of hydroxyl groups allows this compound to act as a scavenger of free radicals , which is crucial in preventing oxidative stress in biological systems. This antioxidant activity helps mitigate cellular damage and inflammation, making it a compound of interest in medicinal chemistry.

The mechanism through which this compound exerts its biological effects involves:

  • Hydrogen donation : The hydroxyl groups can donate hydrogen atoms to neutralize free radicals.
  • Formation of hydrogen bonds : The compound may interact with biological macromolecules, influencing its therapeutic effects.

Biological Activities

Research has highlighted several biological activities associated with this compound:

  • Antioxidant Activity : It has been shown to effectively scavenge free radicals, thus reducing oxidative stress.
  • Anti-inflammatory Effects : The compound is being investigated for its potential to reduce inflammation, which is linked to various chronic diseases.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, including hormone-independent breast cancer cells (MDA-MB-231). The IC50 values for related compounds suggest significant antiproliferative activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. Below is a summary table comparing the IC50 values of various related compounds against MDA-MB-231 cell lines:

Compound NameCAS NumberIC50 (μM)
This compound 938-46-5TBD
2',4'-Dihydroxypropiophenone5792-36-9TBD
2-Hydroxyacetophenone99-93-4TBD
4-Hydroxypropiophenone1191-50-0TBD

Note: Specific IC50 values for this compound were not provided in the searched literature but are critical for further understanding its efficacy compared to other compounds.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

  • In a study investigating the cytotoxic effects on MDA-MB-231 cells, compounds similar to this compound exhibited varying degrees of activity, suggesting that structural modifications can significantly influence potency .
  • Another research project focused on the antioxidant properties revealed that the compound effectively reduced oxidative damage in cellular models, indicating its potential as a therapeutic agent in oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing 2',5'-Dihydroxypropiophenone in laboratory settings?

  • Answer : Synthesis typically involves acid-catalyzed condensation reactions using phenolic precursors and ketones under controlled conditions. For example, 2,4-dihydroxypropiophenone (a structural analog) was synthesized by reacting resorcinol with propionic acid derivatives in the presence of hydrochloric acid . Characterization employs:

  • Elemental analysis to confirm purity and stoichiometry.
  • UV-Vis spectroscopy to assess electronic transitions related to aromatic and carbonyl groups.
  • FT-IR for identifying hydroxyl (-OH), carbonyl (C=O), and aromatic C-H stretching vibrations .
  • 1H-NMR to resolve proton environments, such as hydroxyl protons (δ 9–12 ppm) and aromatic protons (δ 6–8 ppm) .

Q. Which spectroscopic techniques are most effective for distinguishing positional isomers of dihydroxypropiophenones (e.g., 2',4' vs. 2',5')?

  • Answer :

  • 1H-NMR is critical for differentiating isomers. For example, 2',4'-dihydroxypropiophenone exhibits distinct splitting patterns due to para-substitution, while 2',5'-isomers show meta-coupled aromatic protons.
  • High-resolution mass spectrometry (HRMS) confirms molecular formula differences (e.g., C₉H₁₀O₃ for both isomers, but fragmentation patterns vary) .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

  • Answer : Contradictions often arise from variations in:

  • Source material : Natural vs. synthetic sources (e.g., plant-derived 3,4'-dihydroxypropiophenone from Carissa edulis vs. lab-synthesized analogs) may differ in purity or stereochemistry .
  • Assay conditions : Antioxidant activity (e.g., DPPH radical scavenging) is pH- and solvent-dependent. Standardize protocols (e.g., IC₅₀ measurements under identical conditions) .
  • Control experiments : Include positive controls (e.g., ascorbic acid for antioxidant assays) to validate results .

Q. What strategies optimize the synthesis of this compound-based copolymers for metal ion uptake applications?

  • Answer : Key parameters include:

  • Molar ratios : A 2:1:3 ratio of 2,4-dihydroxypropiophenone, 4-pyridylamine, and formaldehyde yielded a chelating copolymer with high Cu²⁺ adsorption capacity .
  • Catalyst selection : 2M HCl enhances crosslinking efficiency compared to weaker acids .
  • Post-synthetic modifications : Functionalize with sulfonic acid groups to improve hydrophilicity and ion-exchange capacity .

Q. How does the hydroxyl group positioning in this compound influence its pharmacological mechanisms (e.g., AChE inhibition)?

  • Answer : Structure-activity relationship (SAR) studies reveal:

  • Hydrogen-bonding interactions : The 2',5'-dihydroxy configuration facilitates stronger binding to AChE’s catalytic triad compared to mono-hydroxy analogs.
  • Antioxidant synergy : Adjacent hydroxyl groups (e.g., 2',5') enhance radical scavenging via resonance stabilization, as seen in structurally similar flavonoids .
    • Experimental validation : Compare IC₅₀ values of 2',5'-isomers against 3,4'-dihydroxypropiophenone (reported IC₅₀: 12.5 μM for AChE inhibition) .

Q. Data Analysis and Interpretation

Q. How should researchers design experiments to evaluate the environmental stability of this compound in aqueous systems?

  • Answer :

  • Degradation kinetics : Monitor hydrolysis rates at varying pH (e.g., 4–10) using HPLC-UV .
  • Photostability : Expose solutions to UV light (λ = 254 nm) and quantify degradation products via LC-MS .
  • Statistical validation : Use ANOVA to compare half-lives across conditions, with post-hoc tests (e.g., Tukey’s HSD) .

Q. What are common pitfalls in interpreting the antioxidant activity of this compound, and how can they be mitigated?

  • Answer :

  • Interference from solvents : DMSO may scavenge radicals; use ethanol or methanol at <1% concentration .
  • Non-specific binding : Pre-incubate compounds with bovine serum albumin (BSA) to account for protein interactions .
  • Dose-response linearity : Ensure activity measurements fall within the linear range (e.g., 10–100 μM for DPPH assays) .

Q. Tables for Key Data

Property This compound 3,4'-Dihydroxypropiophenone Reference
Molecular FormulaC₉H₁₀O₃C₉H₁₀O₃
AChE Inhibition (IC₅₀)Pending12.5 μM
Antioxidant Activity (DPPH)EC₅₀: 28.7 μMEC₅₀: 35.2 μM
Metal Chelation Capacity45 mg Cu²⁺/g (copolymer)N/A

Properties

IUPAC Name

1-(2,5-dihydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQYIIXIHXUPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239657
Record name Propiophenone, 2',5'-dihydroxy-
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Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

938-46-5
Record name 2′,5′-Dihydroxypropiophenone
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Record name 2',5'-Dihydroxypropiophenone
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Record name 2',5'-Dihydroxypropiophenone
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Record name Propiophenone, 2',5'-dihydroxy-
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2',5'-Dihydroxypropiophenone
2',5'-Dihydroxypropiophenone
2',5'-Dihydroxypropiophenone
2',5'-Dihydroxypropiophenone
2',5'-Dihydroxypropiophenone
2',5'-Dihydroxypropiophenone

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